2-Hydroxy-4-methylpentansäure

Übersicht

Beschreibung

Sie wird auf natürliche Weise im menschlichen Körper und von bestimmten Mikroorganismen wie Milchsäurebakterien und Clostridium-Arten produziert .

Herstellungsmethoden

2-Hydroxyisocaproinsäure kann über den Leucinabbauweg synthetisiert werden. In industriellen Umgebungen wird sie häufig durch Fermentation mit Milchsäurebakterien hergestellt . Der synthetische Weg beinhaltet die Umwandlung von Leucin in Ketoisocaproinsäure, die dann durch Hydroxyisocaproat-Dehydrogenasen zu 2-Hydroxyisocaproinsäure reduziert wird .

Wissenschaftliche Forschungsanwendungen

2-Hydroxyisocaproinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Industrie: Sie wird aufgrund ihrer Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien als natürliches antimikrobielles Mittel zur Lebensmittelkonservierung eingesetzt

Wirkmechanismus

Der Mechanismus, durch den 2-Hydroxyisocaproinsäure ihre Wirkung entfaltet, beinhaltet das Eindringen in die Zellmembranen von Bakterien, was zu einer Depolarisierung, Ruptur der Membranen und anschließendem Austreten von Zellinhalten führt, was zum Zelltod führt . Diese Verbindung zielt auf die Bakterienzellhülle ab und macht sie wirksam gegen Lebensmittelverderb und lebensmittelbedingte Krankheitserreger .

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is certain fungal species . This compound has been reported to exhibit antifungal activity , suggesting that it interacts with components of fungal cells to inhibit their growth.

Mode of Action

While the exact mode of action of DL-leucic acid is not fully understood, it is believed to interact with its targets, i.e., fungal cells, in a way that inhibits their growth . This could involve disrupting essential cellular processes or structures, thereby impairing the ability of the fungi to proliferate.

Biochemical Pathways

DL-leucic acid is derived from the metabolism of branched-chain amino acids . It belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It has been found that Clostridium butyricum, an anaerobic bacteria, can synthesize 2-Hydroxy-4-methylpentanoic acid when fed with L-leucine .

Pharmacokinetics

It has been found in different areas of the human gut , suggesting that it may be absorbed and distributed in the body following ingestion. It has also been detected in the urine of certain patients , indicating that it is metabolized and excreted by the body.

Result of Action

The primary result of DL-leucic acid’s action is the inhibition of fungal growth . This antifungal activity makes it a potential candidate for use in bio-preservation . Moreover, it has been suggested that DL-leucic acid may have anabolic properties due to its similarity to leucine, an amino acid important in the synthesis of muscle .

Action Environment

The action of DL-leucic acid can be influenced by various environmental factors. For instance, its synthesis by Clostridium butyricum is greatly increased when the bacteria is fed with L-leucine . Furthermore, it has been found in the products of several different bacteria as a part of their fermentation processes , suggesting that the production and action of DL-leucic acid can be influenced by the microbial environment.

Biochemische Analyse

Biochemical Properties

2-Hydroxy-4-methylpentanoic acid has been found to have fungicidal properties . It can be synthesized by a number of different strains of Clostridium butyricum, an anaerobic bacteria sold as a probiotic that is also common in the fermentation of soured milk and cheeses . The bacteria’s synthesis of 2-Hydroxy-4-methylpentanoic acid greatly increased when fed with L-leucine, causing researchers to believe that it can turn L-leucine into its corresponding 2-hydroxyacid derivative .

Cellular Effects

2-Hydroxy-4-methylpentanoic acid has been found in different areas of the human gut . It has been isolated in amniotic fluid , and the urine of a patient with dihydrolipoyl dehydrogenase deficiency , and a different patient with short gut syndrome, seemingly the product of unusual bacterial metabolism .

Molecular Mechanism

It is believed that it works in synergy with other organic acids . It has been suggested that 2-Hydroxy-4-methylpentanoic acid can convert L-leucine into its corresponding 2-hydroxyacid derivative .

Temporal Effects in Laboratory Settings

In a study on muscle atrophy in rats, wherein a group of rats had their hindlimbs immobilized with a cast for a week, and some were fed a diet of 5% 2-Hydroxy-4-methylpentanoic acid. Both the 2-Hydroxy-4-methylpentanoic acid group and the control had similar muscular atrophy, the 2-Hydroxy-4-methylpentanoic acid group had no observed change in muscle protein synthesis from before they were casted .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-4-methylpentanoic acid vary with different dosages in animal models. There has been little human research on the subject, and what has been done suggests that 2-Hydroxy-4-methylpentanoic acid is not as effective as other similar options .

Metabolic Pathways

2-Hydroxy-4-methylpentanoic acid is involved in the metabolism of Clostridium butyricum . It has been found that 2-Hydroxy-4-methylpentanoic acid can be synthesized by a number of different strains of Clostridium butyricum .

Vorbereitungsmethoden

2-Hydroxyisocaproic acid can be synthesized through the leucine degradation pathway. In industrial settings, it is often produced by fermentation using lactic acid bacteria . The synthetic route involves the conversion of leucine to ketoisocaproic acid, which is then reduced to 2-hydroxyisocaproic acid by hydroxyisocaproate dehydrogenases .

Analyse Chemischer Reaktionen

2-Hydroxyisocaproinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann zu Ketoisocaproinsäure oxidiert werden.

Reduktion: Die Reduktion von Ketoisocaproinsäure zu 2-Hydroxyisocaproinsäure ist ein wichtiger Schritt bei ihrer Synthese.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Ketoisocaproinsäure und verschiedene substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyisocaproinsäure ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da sie eine doppelte Rolle beim Muskelaufbau und der antimikrobiellen Aktivität spielt. Zu den ähnlichen Verbindungen gehören:

Beta-Hydroxy-beta-methylbuttersäure: Ein weiterer Leucinmetabolit, der für seine muskelaufbauenden Eigenschaften bekannt ist.

Ketoisocaproinsäure: Ein Zwischenprodukt bei der Synthese von 2-Hydroxyisocaproinsäure.

Alpha-Hydroxyisocaproinsäure: Ein strukturelles Isomer mit unterschiedlichen biologischen Aktivitäten.

Eigenschaften

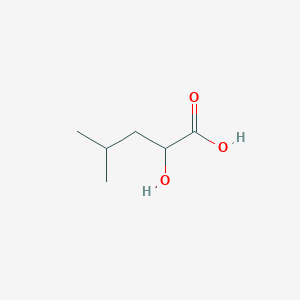

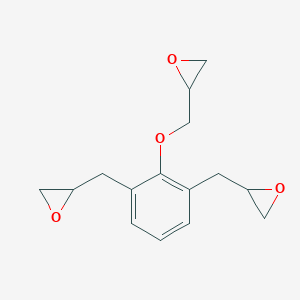

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B85320.png)

![(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol](/img/structure/B85323.png)

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)